Ermanin
説明
Ermanin has been reported in Nothofagus nervosa, Excoecaria acerifolia, and other organisms with data available.
from Tanacetum microphyllum; structure given in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5,7-dihydroxy-3-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-11-5-3-9(4-6-11)16-17(22-2)15(20)14-12(19)7-10(18)8-13(14)23-16/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCJVIFSIXKSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174986 | |
| Record name | Ermanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20869-95-8 | |
| Record name | Ermanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20869-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ermanin | |
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| Record name | 3,4'-Dimethoxychrysin | |
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| Record name | Ermanin | |
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| Record name | 5,7-dihydroxy-3-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ERMANIN | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ermanin: A Technical Guide to its Biological Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ermanin, a bioactive O-methylated flavonol, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the primary biological sources of this compound and details the methodologies for its isolation and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a consolidation of current knowledge to facilitate further investigation and application of this promising natural compound.
Biological Sources of this compound
This compound has been identified and isolated from a select number of biological sources, primarily within the plant kingdom and in bee products. The principal sources documented in scientific literature are detailed in Table 1.
Table 1: Primary Biological Sources of this compound
| Biological Source | Family | Part(s) Used | Reference(s) |
| Tanacetum microphyllum | Asteraceae | Aerial parts | [1][2] |
| Bee Propolis (Bee Glue) | - | Resin | [3] |
| Nothofagus nervosa | Nothofagaceae | Not specified | [4] |
| Excoecaria acerifolia | Euphorbiaceae | Not specified | [4] |
Among these sources, Tanacetum microphyllum is the most frequently cited and well-documented plant for the isolation of this compound.[1][2] Bee propolis also stands out as a significant, albeit more chemically complex, source of this flavonol.[3]
Isolation and Purification of this compound from Tanacetum microphyllum
The isolation of this compound from Tanacetum microphyllum typically involves a multi-step process encompassing extraction and chromatographic purification. While specific yields and purities can vary based on the precise conditions and scale of the operation, the following protocol outlines a standard methodology derived from available literature.
Experimental Protocol: Isolation from Tanacetum microphyllum
This protocol is based on the established methods for isolating flavonoids from plant materials, specifically adapted for this compound from Tanacetum microphyllum.
2.1.1. Materials and Reagents
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Dried and powdered aerial parts of Tanacetum microphyllum
-
Dichloromethane (CH2Cl2), analytical grade
-
Methanol (MeOH), analytical grade
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Silica gel for column chromatography (e.g., 70-230 mesh)
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Solvents for column chromatography (e.g., hexane, ethyl acetate, chloroform, methanol)
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Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
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Standard analytical equipment (rotary evaporator, chromatography columns, glassware, etc.)
2.1.2. Extraction Procedure
-
Maceration: The dried and powdered aerial parts of Tanacetum microphyllum are macerated with dichloromethane (CH2Cl2) at room temperature for a period of 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
Filtration and Concentration: The resulting extracts are filtered and combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude dichloromethane extract.
2.1.3. Purification by Column Chromatography
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Column Preparation: A glass column is packed with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
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Sample Loading: The crude dichloromethane extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.
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Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity. A common solvent gradient for flavonoid separation is a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate being incrementally increased. Other solvent systems, such as chloroform-methanol, may also be employed.
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Fraction Collection: Eluted fractions are collected sequentially.
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Monitoring by Thin-Layer Chromatography (TLC): The composition of each fraction is monitored by TLC. The TLC plates are typically visualized under UV light (254 nm and 366 nm) and by using a suitable staining reagent (e.g., anisaldehyde-sulfuric acid) to identify the fractions containing this compound.
-
Isolation of this compound: Fractions containing the compound of interest, as identified by comparison with a standard or by spectroscopic analysis, are combined and the solvent is evaporated to yield purified this compound.
2.1.4. Purity Assessment
The purity of the isolated this compound can be assessed using High-Performance Liquid Chromatography (HPLC).
Quantitative Data
Quantitative data regarding the yield and purity of this compound from Tanacetum microphyllum is not extensively reported in the readily available literature. The yield is dependent on various factors, including the geographical origin of the plant material, harvesting time, and the efficiency of the extraction and purification processes. Researchers undertaking this isolation should expect to perform optimization studies to maximize yield and purity.
Experimental Workflows and Signaling Pathways
General Workflow for this compound Isolation
The following diagram illustrates a general workflow for the isolation of this compound from a plant source, such as Tanacetum microphyllum.
Caption: General workflow for the isolation of this compound.
Postulated Anti-Inflammatory Signaling Pathway of this compound
Flavonoids, including this compound, are known to exert anti-inflammatory effects by modulating key signaling pathways. Based on the established mechanisms of similar flavonoids, a postulated signaling pathway for this compound's anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Postulated mechanism of this compound's anti-inflammatory action.
This diagram illustrates that an inflammatory stimulus, such as lipopolysaccharide (LPS), activates cell surface receptors (e.g., TLR4), initiating downstream signaling cascades. This leads to the activation of the MAPK pathway and the IKK complex. The MAPK pathway results in the activation of the transcription factor AP-1, while the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus. Both AP-1 and NF-κB then promote the transcription of pro-inflammatory genes. This compound is postulated to inhibit the activation of both the MAPK cascade and the IKK complex, thereby suppressing the inflammatory response.
Conclusion
This compound is a promising natural flavonol with documented biological sources, primarily Tanacetum microphyllum and bee propolis. This guide has provided a foundational protocol for its isolation and purification, alongside a postulated mechanism for its anti-inflammatory activity. Further research is warranted to optimize isolation protocols, quantify yields from various sources, and definitively elucidate the molecular mechanisms underlying its therapeutic potential. This information is critical for advancing the development of this compound-based pharmaceuticals and nutraceuticals.
References
Ermanin (CAS No. 20869-95-8): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ermanin (5,7-Dihydroxy-3,4'-dimethoxyflavone) is a natural O-methylated flavonol identified with the CAS number 20869-95-8.[1][2] Isolated from various plant species, including Tanacetum microphyllum and bee glue, this compound has demonstrated a compelling profile of diverse biological activities.[1][2][3] These include significant anti-inflammatory, antiviral, and pro-melanogenic properties.[1][3] This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, biological activities, and mechanisms of action. Detailed experimental protocols for key assays are provided, and its roles in cellular signaling pathways are visually represented to support further research and drug development initiatives.
Physicochemical Properties
This compound is a flavonoid characterized by a dihydroxy and dimethoxy substitution pattern on the flavone backbone.[4] Its core physicochemical properties are essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 20869-95-8 | [1][2][5][6] |
| Molecular Formula | C₁₇H₁₄O₆ | [1][6] |
| Molecular Weight | 314.29 g/mol | [4][7] |
| IUPAC Name | 5,7-dihydroxy-3-methoxy-2-(4-methoxyphenyl)chromen-4-one | [4] |
| Appearance | Yellow powder | [5][8] |
| Melting Point | 233-240 °C | [6] |
| Boiling Point | 552.00 °C (estimated) | [9] |
| Purity | ≥98% | [1][5] |
| Solubility | DMSO: 15-100 mg/mL, DMF: 20 mg/mL | [1][3] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological effects, with notable activity in inflammation modulation, viral replication inhibition, and melanogenesis induction. A summary of its key quantitative biological data is presented below.
| Biological Activity | Assay System | Key Parameter | Value | Source |
| Anti-Inflammatory | LPS-stimulated RAW 264.7 macrophages | IC₅₀ (iNOS inhibition) | 6.7 µM | [1] |
| LPS-stimulated RAW 264.7 macrophages | IC₅₀ (COX-2 inhibition) | 1.68 µM | [1] | |
| Antiviral | Poliovirus type 1 in Vero cells | ED₉₉ (Effective Dose) | 5 µg/mL | [1] |
| Pro-melanogenic | B16/F10 mouse melanoma cells | Effective Concentration | 8 and 16 µM | [1] |
| Zebrafish larvae | Effective Concentration | 8 and 16 µM | [1] | |
| Anti-platelet Aggregation | Human platelet-rich plasma | Activity Reported | - | [3][10] |
| Anti-tuberculosis | Mycobacterium tuberculosis assays | Activity Reported | - | [3][11] |
| Anti-HIV-1 | HIV-1 assays | Potential Activity Reported | - | [3][5] |
Mechanism of Action and Signaling Pathways
This compound's biological effects are underpinned by its interaction with key cellular signaling pathways. Its anti-inflammatory action is primarily mediated through the suppression of the NF-κB and MAPK pathways, while its pro-melanogenic effects are linked to the modulation of cellular redox homeostasis.
Anti-Inflammatory Pathway
In macrophages, lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades that include Mitogen-Activated Protein Kinases (MAPKs) like p38 and JNK, and the transcription factor Nuclear Factor-kappa B (NF-κB).[12][13][14] This leads to the upregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15] this compound exerts its anti-inflammatory effects by inhibiting these pathways, thereby reducing the expression of iNOS and COX-2 and the subsequent production of nitric oxide (NO) and prostaglandins.[1][3][10]
Caption: this compound inhibits LPS-induced inflammatory pathways.
Pro-melanogenic Pathway
This compound induces melanogenesis in B16/F10 melanoma cells and zebrafish larvae.[1] This effect is critically linked to its ability to disrupt glutathione redox homeostasis. This compound increases intracellular reactive oxygen species (ROS) and concurrently depletes levels of glutathione (GSH), a key cellular antioxidant.[1] This pro-oxidant shift is believed to act as a signaling trigger that upregulates the melanogenesis cascade, leading to increased melanin production.[16]
Caption: this compound induces melanogenesis via redox imbalance.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline protocols for key assays used to characterize this compound's biological activities.
Protocol: iNOS and COX-2 Inhibition Assay in RAW 264.7 Macrophages
This protocol details the methodology to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and the expression of iNOS and COX-2 proteins in LPS-stimulated macrophages.[7][9]
Caption: Experimental workflow for anti-inflammatory assays.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are seeded in 24-well plates at a density of 5 x 10⁵ cells/well and incubated for 12-24 hours to allow for adherence.[9]
-
Treatment: The culture medium is replaced with fresh serum-free medium. Cells are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[9]
-
Nitric Oxide (NO) Measurement: After incubation, the culture supernatant is collected. The concentration of nitrite (a stable metabolite of NO) is measured using the Griess reagent.[9] A standard curve using sodium nitrite is generated to quantify the results.
-
Western Blot Analysis: Cells are washed with cold PBS and lysed with RIPA buffer.[4] Protein concentrations are determined using a BCA assay. Equal amounts of protein (e.g., 25 µg) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., α-tubulin or β-actin).[7][11] The membrane is then incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Protocol: Antiviral Plaque Reduction Assay in Vero Cells
This protocol describes a standard method to evaluate the antiviral activity of this compound against poliovirus by quantifying the reduction in viral plaque formation.[17][18]
Methodology:
-
Cell Culture: Confluent monolayers of Vero (African green monkey kidney) cells are prepared in 6-well plates.
-
Virus Inoculation: The growth medium is removed, and the cell monolayers are washed with PBS. They are then infected with a known titer of poliovirus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After adsorption, the virus inoculum is removed. The cells are washed and overlaid with a semi-solid medium (e.g., DMEM containing 2% FBS and 0.5% agarose) containing various concentrations of this compound. A virus control (no compound) and a cell control (no virus, no compound) are included.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for 48-72 hours, until viral plaques are visible in the virus control wells.
-
Plaque Visualization and Counting: The cells are fixed with a solution like 10% formalin and stained with a crystal violet solution. The semi-solid overlay is carefully removed, and the plaques (clear zones where cells have been lysed) are counted.
-
Calculation: The percentage of plaque inhibition is calculated for each concentration of this compound relative to the virus control. The ED₉₉ (the concentration that inhibits 99% of plaque formation) can be determined from the dose-response curve.[1]
Protocol: Melanogenesis Assay in B16/F10 Melanoma Cells
This protocol outlines the procedure to measure the effect of this compound on melanin production and tyrosinase activity in B16/F10 murine melanoma cells.[2][4]
Methodology:
-
Cell Culture: B16/F10 cells are seeded in 6-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.[2]
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 8 and 16 µM). A positive control such as α-melanocyte-stimulating hormone (α-MSH) can be used.[4] The cells are incubated for an additional 72 hours.
-
Melanin Content Measurement:
-
After incubation, cells are washed with PBS and harvested.
-
The cell pellet is dissolved in 1N NaOH containing 10% DMSO by heating at 70-100°C for 1-2 hours.[2][8]
-
The absorbance of the resulting solution is measured at 405 nm using a microplate reader.
-
The melanin content is normalized to the total protein content of a parallel sample, determined by a BCA assay.
-
-
Cellular Tyrosinase Activity Assay:
-
Cells are treated as described above, washed, and lysed in a phosphate buffer containing 1% Triton X-100.
-
The lysate is clarified by centrifugation.
-
The supernatant (containing cellular enzymes) is mixed with L-DOPA (L-3,4-dihydroxyphenylalanine) solution in a 96-well plate.
-
The rate of L-dopachrome formation is monitored by measuring the change in absorbance at 475 nm over time.[8] Tyrosinase activity is expressed as a percentage of the untreated control.
-
Conclusion and Future Directions
This compound is a promising natural flavonoid with a well-defined chemical structure and multifaceted biological activities. Its potent anti-inflammatory effects, mediated through the inhibition of the NF-κB and MAPK pathways, and its unique pro-melanogenic activity, driven by the induction of a pro-oxidant state, highlight its potential for therapeutic applications in inflammatory disorders and pigmentation-related conditions. Further research is warranted to fully elucidate the specific molecular targets of this compound, explore its efficacy and safety in in vivo models, and investigate its potential in other reported areas of activity, such as its anti-tuberculosis and anti-platelet aggregation effects. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for scientists aiming to advance the study of this compelling natural product.
References
- 1. Isolation of two flavonoids from Tanacetum microphyllum as PMA-induced ear edema inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of poliovirus type 1 infection by iron-, manganese- and zinc-saturated lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morin suppresses inflammatory cytokine expression by downregulation of nuclear factor-κB and mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide-stimulated primary bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition mechanism of melanin formation based on antioxidant scavenging of reactive oxygen species - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Transformation and Tumorigenicity Testing of Simian Cell Lines and Evaluation of Poliovirus Replication | PLOS One [journals.plos.org]
Ermanin: A Technical Guide for Scientific Professionals
Introduction
Ermanin is an O-methylated flavonol, a type of flavonoid compound found in various natural sources, including bee glue and plants like Tanacetum microphyllum.[1] As a member of the flavonoid class, this compound has garnered significant interest within the research community for its diverse range of biological activities. These activities, which include anti-inflammatory, pro-oxidant, antiviral, and melanogenic properties, position this compound as a compound of interest for further investigation in drug development and cellular biology. This guide provides a comprehensive overview of this compound's chemical properties, biological functions, and associated experimental methodologies.
IUPAC Name and Synonyms
The standardized nomenclature and various synonyms for this compound are crucial for accurate identification in research and literature.
| Identifier Type | Identifier |
| Systematic IUPAC Name | 5,7-Dihydroxy-3-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one[2] |
| Common Name | This compound |
| Synonyms | 5,7-Dihydroxy-3,4′-dimethoxyflavone[1][3], Kaempferol 3,4′-di-O-methyl ether[1][3], 3,4'-Dimethoxychrysin[2], NSC-31882[3], 3,4'-dimethylkaempferol[1] |
| CAS Number | 20869-95-8[2] |
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below, offering essential data for experimental design and computational modeling.
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₆[3] |
| Molecular Weight | 314.29 g/mol [1][3] |
| Appearance | Yellow powder |
| XlogP | 2.5[4] |
| Hydrogen Bond Donors | 2[4] |
| Hydrogen Bond Acceptors | 6[4] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC[3] |
| InChI Key | RJCJVIFSIXKSAH-UHFFFAOYSA-N[3] |
Biological and Pharmacological Activities
This compound exhibits a broad spectrum of biological activities, making it a versatile molecule for pharmacological research. The following table summarizes its key quantitative bioactivity data.
| Biological Activity | Model System | Key Findings and Quantitative Data |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | - Inhibition of iNOS expression (IC₅₀: 6.7 µM)- Inhibition of COX-2 expression (IC₅₀: 1.68 µM) |
| Antiviral | Poliovirus type 1 in Vero cells | - Inhibition of viral replication (ED₉₉: 5 µg/ml) |
| Pro-oxidant Activity | B16/F10 mouse melanoma cells | - Increased intracellular Reactive Oxygen Species (ROS)- Decreased Glutathione (GSH) levels (at 8 and 16 µM) |
| Melanogenesis Induction | Zebrafish larvae & B16/F10 cells | - Induced melanogenesis at concentrations of 8 and 16 µM |
| Anticancer | MCF-7 (breast adenocarcinoma) & BHY (oral squamous carcinoma) cells | - Potent cytotoxic effects (IC₅₀: 21-51 μM)[] |
| Insecticidal | Dione juno larvae | - High deterrent activity at 40 ppm[] |
Signaling Pathways
1. Inhibition of LPS-Induced Inflammatory Pathway
This compound demonstrates significant anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition is likely mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, which is a primary regulator of iNOS and COX-2 gene expression in response to lipopolysaccharide (LPS).
2. Proposed Melanogenesis Signaling Pathway
This compound has been observed to induce melanogenesis. While the exact mechanism is under investigation, it is plausible that it activates mitogen-activated protein kinase (MAPK) signaling pathways, which are known to be major regulators of melanin biosynthesis.[6] This involves the upregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic enzymes.
References
- 1. This compound | C17H14O6 | CID 5352001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. biorlab.com [biorlab.com]
- 4. plantaedb.com [plantaedb.com]
- 6. Morin Induces Melanogenesis via Activation of MAPK Signaling Pathways in B16F10 Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ermanin's Pro-Oxidant Activity: A Technical Guide on its Effects on Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ermanin, a naturally occurring O-methylated flavonol, has demonstrated a significant and paradoxical pro-oxidant effect within specific cellular contexts. Contrary to the antioxidant properties often associated with flavonoids, this compound has been shown to increase intracellular reactive oxygen species (ROS) while concurrently depleting glutathione (GSH) reserves. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on ROS, drawing from key research findings. It details the quantitative effects of this compound on cellular redox status, outlines the experimental protocols for assessing these effects, and visualizes the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the nuanced roles of flavonoids in cellular signaling and for professionals in drug development exploring novel therapeutic avenues.
Introduction to this compound
This compound (5,7-Dihydroxy-3,4'-dimethoxyflavone) is a flavonoid that has been isolated from natural sources such as bee glue and the plant Tanacetum microphyllum.[1][2] While flavonoids are a class of compounds often lauded for their antioxidant capabilities, this compound presents a compelling case of pro-oxidant activity. Specifically, research has demonstrated that this compound induces an increase in intracellular ROS levels.[1] This activity is coupled with a decrease in the levels of glutathione (GSH), a critical intracellular antioxidant.[1] This dual effect disrupts the cellular redox homeostasis and has been linked to the induction of melanogenesis.[1][3] Understanding the mechanisms behind this compound's pro-oxidant effects is crucial for harnessing its potential therapeutic applications and for comprehending the complex biological activities of flavonoids.
Quantitative Effects of this compound on ROS and Glutathione
The pro-oxidant activity of this compound has been quantified in studies utilizing B16/F10 mouse melanoma cells and primary mouse melanocytes.[1] The following tables summarize the reported effects of this compound on intracellular ROS levels and glutathione homeostasis.
Table 1: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels
| Cell Line | This compound Concentration (µM) | Change in ROS Levels (relative to control) | Reference |
| B16/F10 Mouse Melanoma Cells | 8 | Increased | [1] |
| B16/F10 Mouse Melanoma Cells | 16 | Significantly Increased | [1] |
| Primary Mouse Melanocytes | 8 | Increased | [1] |
| Primary Mouse Melanocytes | 16 | Significantly Increased | [1] |
Table 2: Effect of this compound on Intracellular Glutathione (GSH) Levels
| Cell Line | This compound Concentration (µM) | Change in GSH Levels (relative to control) | Reference |
| B16/F10 Mouse Melanoma Cells | 8 | Decreased | [1] |
| B16/F10 Mouse Melanoma Cells | 16 | Significantly Decreased | [1] |
| Primary Mouse Melanocytes | 8 | Decreased | [1] |
| Primary Mouse Melanocytes | 16 | Significantly Decreased | [1] |
Experimental Protocols
The following sections detail the methodologies employed to investigate the effects of this compound on cellular ROS and glutathione levels.
Cell Culture
-
Cell Line: B16/F10 mouse melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, they are detached using a solution of trypsin-EDTA and sub-cultured at an appropriate ratio.
Measurement of Intracellular ROS
The dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for quantifying intracellular ROS levels.
-
Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS.
-
Procedure:
-
Seed B16/F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 8 µM and 16 µM) for a specified duration. Include a vehicle-treated control group.
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with a DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate in the dark at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density.
-
Measurement of Glutathione (GSH) Levels
The 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) assay is a standard method for determining the concentration of reduced glutathione (GSH).
-
Principle: DTNB reacts with sulfhydryl groups, such as the one in GSH, to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which can be quantified spectrophotometrically at 412 nm.
-
Procedure:
-
Culture and treat B16/F10 cells with this compound as described for the ROS assay.
-
After treatment, harvest the cells and lyse them to release intracellular contents.
-
Prepare cell lysates and remove protein precipitates by centrifugation.
-
In a 96-well plate, add the cell lysate supernatant to a reaction mixture containing DTNB and glutathione reductase in a suitable buffer.
-
Initiate the reaction by adding NADPH.
-
Measure the absorbance at 412 nm over time using a microplate reader.
-
Calculate the GSH concentration by comparing the rate of TNB formation to a standard curve generated with known concentrations of GSH.
-
Signaling Pathways and Mechanisms
This compound's pro-oxidant activity is intricately linked to its ability to induce melanogenesis. The increase in ROS and depletion of GSH appear to be upstream events that trigger specific signaling cascades.
This compound-Induced Oxidative Stress and Melanogenesis
The following diagram illustrates the proposed workflow from this compound treatment to the induction of melanogenesis, highlighting the central role of oxidative stress.
Caption: Experimental workflow of this compound-induced melanogenesis.
CREB-MITF Signaling Pathway
The cAMP response element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF) pathway is a key regulator of melanogenesis. This compound-induced oxidative stress is believed to activate this pathway.
Caption: this compound's activation of the CREB-MITF pathway.
Conclusion
This compound exhibits a distinct pro-oxidant mechanism of action, leading to an increase in intracellular ROS and a depletion of GSH. This disruption of cellular redox homeostasis serves as a trigger for downstream signaling events, notably the activation of the CREB-MITF pathway, which culminates in the induction of melanogenesis. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals interested in the multifaceted roles of flavonoids. Further investigation into the precise molecular targets of this compound and the full spectrum of its effects on cellular signaling will be crucial for translating these findings into potential therapeutic applications, particularly in the fields of dermatology and oncology. The pro-oxidant nature of this compound underscores the importance of not universally classifying flavonoids as antioxidants and highlights the need for detailed mechanistic studies of individual compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | Prenylated flavonoids from Sophora flavescens inhibit mushroom tyrosinase activity and modulate melanogenesis in murine melanoma cells and zebrafish [frontiersin.org]
- 3. Zebrafish in dermatology: a comprehensive review of their role in investigating abnormal skin pigmentation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Ermanin in Flora: A Technical Guide to its Natural Occurrence, Analysis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ermanin (5,7-dihydroxy-3,4'-dimethoxyflavone) is a naturally occurring O-methylated flavonoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory and antiproliferative activities. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, detailed methodologies for its extraction, isolation, and quantification, and an exploration of the signaling pathways it is known to modulate. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrence of this compound in Plants
This compound has been identified as a constituent of a limited number of plant species, primarily within the Asteraceae family. The most well-documented source of this compound is Tanacetum microphyllum, a plant endemic to the Iberian Peninsula. While the presence of this compound in other plants like Nothofagus nervosa and Excoecaria acerifolia has been reported, quantitative data on its concentration in these and other species remains scarce in publicly available literature.
Table 1: Documented Plant Sources of this compound
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Tanacetum microphyllum | Asteraceae | Aerial parts, Flowers | [1] |
| Nothofagus nervosa | Nothofagaceae | Not specified | [None] |
| Excoecaria acerifolia | Euphorbiaceae | Not specified | [None] |
Experimental Protocols
Extraction and Isolation of this compound from Tanacetum microphyllum
While a specific, validated protocol for the large-scale extraction and isolation of this compound is not detailed in the available literature, a general methodology can be inferred from studies on flavonoids from Tanacetum species.
General Workflow for Extraction and Isolation:
Caption: General workflow for the extraction and isolation of this compound.
Methodology Details:
-
Plant Material Preparation: Aerial parts of Tanacetum microphyllum are collected, air-dried, and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Dichloromethane has been used to obtain extracts containing this compound.[2] Other common solvents for flavonoid extraction include methanol, ethanol, and acetone. Maceration (soaking at room temperature) or Soxhlet extraction (continuous extraction with a hot solvent) can be employed.
-
Filtration and Concentration: The resulting mixture is filtered to separate the solid plant residue from the liquid extract. The filtrate is then concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase.
-
Fractionation: A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute different compounds from the column.
-
Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound by comparing with a standard.
-
Purification: Fractions rich in this compound are combined and further purified by techniques such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method for the routine quantification of this compound in plant extracts is not explicitly described in the available literature. However, a general HPLC-DAD (Diode Array Detector) method can be developed and validated based on standard practices for flavonoid analysis.
Table 2: General Parameters for HPLC Quantification of this compound
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both acidified with a small percentage of formic or acetic acid) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | Diode Array Detector (DAD) set at the maximum absorbance wavelength of this compound (λmax) |
| Injection Volume | 10-20 µL |
| Quantification | Based on a calibration curve generated using a certified this compound standard |
Method Validation:
A developed HPLC method for this compound quantification should be validated according to ICH guidelines, including assessment of:
-
Linearity: Analyzing a series of standard solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies.
-
Precision: Assessing the repeatability and intermediate precision of the method.
-
Specificity: Ensuring that the method can accurately quantify this compound in the presence of other components in the plant extract.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of this compound that can be reliably detected and quantified.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δн, ppm, multiplicity, J in Hz) |
| 2 | ~156 | - |
| 3 | ~138 | - |
| 4 | ~176 | - |
| 5 | ~162 | - |
| 6 | ~98 | ~6.2 (d, J ≈ 2.0) |
| 7 | ~165 | - |
| 8 | ~94 | ~6.4 (d, J ≈ 2.0) |
| 9 | ~157 | - |
| 10 | ~104 | - |
| 1' | ~123 | - |
| 2' | ~130 | ~8.0 (d, J ≈ 9.0) |
| 3' | ~114 | ~7.1 (d, J ≈ 9.0) |
| 4' | ~160 | - |
| 5' | ~114 | ~7.1 (d, J ≈ 9.0) |
| 6' | ~130 | ~8.0 (d, J ≈ 9.0) |
| 3-OCH₃ | ~60 | ~3.8 (s) |
| 4'-OCH₃ | ~55 | ~3.9 (s) |
| 5-OH | - | ~12.5 (s) |
| 7-OH | - | (broad singlet) |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Signaling Pathways Modulated by this compound
The biological activities of this compound are attributed to its ability to modulate specific intracellular signaling pathways. Research has primarily focused on its anti-inflammatory and potential anticancer effects.
Inhibition of Inflammatory Pathways
This compound has been shown to exert anti-inflammatory effects by targeting key enzymes and transcription factors involved in the inflammatory response.
Workflow of this compound's Anti-inflammatory Action:
Caption: this compound's inhibition of the NF-κB signaling pathway.
Studies have demonstrated that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. This inhibition is likely mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound was found to be a potent inhibitor of iNOS and COX-2 expression.[3] The activation of NF-κB is a critical step in the transcriptional activation of iNOS and COX-2 genes. By inhibiting the NF-κB pathway, this compound effectively downregulates the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.
Potential Modulation of Apoptosis and MAPK Signaling
While direct studies on this compound's effect on apoptosis and Mitogen-Activated Protein Kinase (MAPK) signaling are limited, flavonoids with similar structures have been shown to influence these pathways.
-
Apoptosis: Many flavonoids can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the regulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS). Further research is needed to specifically elucidate the pro-apoptotic potential of this compound and its underlying mechanisms.
-
MAPK Signaling: The MAPK signaling cascade, which includes ERK, JNK, and p38 pathways, plays a crucial role in cell proliferation, differentiation, and apoptosis. Some flavonoids have been shown to modulate MAPK signaling, which can contribute to their anticancer and anti-inflammatory effects. Investigating the impact of this compound on the phosphorylation status of key MAPK proteins would provide valuable insights into its mechanism of action.
Conclusion and Future Directions
This compound is a promising natural flavonoid with demonstrated anti-inflammatory properties. Its primary known plant source is Tanacetum microphyllum. However, a comprehensive understanding of its natural distribution, optimal extraction and quantification methods, and the full spectrum of its biological activities is still lacking.
Future research should focus on:
-
Quantitative screening of a wider range of plant species to identify new and potentially richer sources of this compound.
-
Development and validation of standardized analytical methods for the efficient extraction, isolation, and quantification of this compound from plant matrices.
-
In-depth investigation of the molecular mechanisms underlying this compound's biological activities, particularly its effects on key signaling pathways such as NF-κB, MAPK, and apoptosis pathways.
-
Preclinical and clinical studies to evaluate the therapeutic potential of this compound for inflammatory diseases and cancer.
This technical guide provides a foundation for researchers and professionals to build upon in their exploration of this compound's potential as a valuable natural compound for human health.
References
Methodological & Application
Application Notes and Protocols for the Dissolution of Ermanin
Introduction
Ermanin is a flavonoid compound isolated from species such as Tanacetum microphyllum.[1][2] It has demonstrated a range of biological activities, including anti-inflammatory, anti-viral, and anti-bacterial properties.[1] As a lipophilic molecule, this compound's low aqueous solubility necessitates the use of organic solvents for the preparation of stock solutions for experimental use. These application notes provide detailed protocols for the dissolution of this compound for use in various research applications, particularly for in vitro cell-based assays.
Data Presentation: Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of this compound. The following table summarizes the solubility and recommended storage conditions.
| Property | Data | Reference |
| Molecular Formula | C₁₇H₁₄O₆ | [2] |
| Molecular Weight | 314.29 g/mol | [2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Solubility in DMSO | Up to 100 mg/mL (318.18 mM) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
Note: Sonication is recommended to facilitate the dissolution of this compound in DMSO.[1]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 314.29 g/mol )
-
Anhydrous/Sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 100 mM stock solution, calculate the mass needed:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L × 0.001 L × 314.29 g/mol × 1000 mg/g = 31.43 mg
-
-
Weigh this compound: Carefully weigh 31.43 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Dissolve the Compound:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes until the solution is clear.[1]
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the serial dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5%.[3]
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile, pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)[4]
-
Sterile serological pipettes and pipette tips
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 100 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Prepare Intermediate Dilution (e.g., 10 mM):
-
Pipette 90 µL of sterile cell culture medium into a new microcentrifuge tube.
-
Add 10 µL of the 100 mM this compound stock solution to the medium.
-
Mix well by pipetting up and down. This creates a 10 mM intermediate stock.
-
-
Prepare Final Working Solution (e.g., 100 µM):
-
This step is typically performed directly in the cell culture plate or in a separate tube before adding to the cells.
-
Example Calculation for a final volume of 2 mL in one well of a 6-well plate:
-
To achieve a final concentration of 100 µM this compound, you will perform a 1:100 dilution of the 10 mM intermediate stock.
-
Volume of 10 mM stock needed = (Final Concentration × Final Volume) / Stock Concentration
-
Volume needed = (100 µM × 2 mL) / 10,000 µM = 0.02 mL = 20 µL
-
-
Add 1.98 mL of fresh, pre-warmed cell culture medium to the well.
-
Add 20 µL of the 10 mM intermediate stock to the well for a final volume of 2 mL and a final this compound concentration of 100 µM.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. In the example above, the final DMSO concentration is 0.1%, so the control wells should receive 2 µL of DMSO in 2 mL of medium.
-
Incubate: Gently mix the plate and incubate under standard cell culture conditions.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Proposed Signaling Pathway Inhibition
This compound has been shown to possess anti-inflammatory properties through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1] A primary pathway regulating these pro-inflammatory genes is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
References
Application Notes and Protocols for Ermanin Experimental Setup in Zebrafish Larvae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the zebrafish larvae model for studying the effects of Ermanin, a flavonoid compound, on melanogenesis. The protocols detailed below are based on established research and are intended to assist in the design and execution of experiments for drug discovery and development, particularly in the context of pigmentation disorders.
Introduction
This compound, a methoxy-substituted flavonoid, has been identified as a potent modulator of melanogenesis. The zebrafish (Danio rerio) larva is an excellent in vivo model for studying pigmentation due to its genetic tractability, rapid development, and transparent body, which allows for real-time observation of melanin production.[1] This document outlines the experimental setup for treating zebrafish larvae with this compound to study its effects on melanin synthesis, including detailed protocols, data presentation guidelines, and visualizations of the underlying molecular pathways.
Data Presentation
Quantitative data from this compound treatment experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Dose-Dependent Effect of this compound on Melanin Content in Zebrafish Larvae
| Treatment Group | Concentration (μM) | Mean Melanin Content (% of Control) ± SD |
| Control | 0 | 100 ± 5.2 |
| This compound | 4 | Data not available in search results |
| This compound | 8 | Data not available in search results |
| This compound | 16 | Data not available in search results |
Note: Specific quantitative data on the percentage increase in melanin content at these concentrations were not available in the provided search results. Researchers should perform measurements and statistical analysis to populate this table.
Table 2: Effect of this compound on Tyrosinase Activity in Zebrafish Larvae
| Treatment Group | Concentration (μM) | Mean Tyrosinase Activity (% of Control) ± SD |
| Control | 0 | 100 ± 7.8 |
| This compound | 4 | Data not available in search results |
| This compound | 8 | Data not available in search results |
| This compound | 16 | Data not available in search results |
Note: Specific quantitative data on the percentage increase in tyrosinase activity at these concentrations were not available in the provided search results. Researchers should perform measurements and statistical analysis to populate this table.
Experimental Protocols
Protocol 1: this compound Treatment of Zebrafish Larvae
This protocol describes the treatment of zebrafish larvae with this compound to induce melanogenesis.
Materials:
-
Wild-type zebrafish embryos
-
This compound (stock solution in DMSO)
-
Embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)
-
24-well plates
-
Incubator at 28.5°C
Procedure:
-
Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.
-
At 24 hours post-fertilization (hpf), dechorionate the embryos manually using fine forceps.
-
Prepare working solutions of this compound in E3 medium from a stock solution in DMSO. The final concentrations to be tested are 4, 8, and 16 μM.[1] Ensure the final DMSO concentration does not exceed 0.1% in all groups, including the control.
-
Transfer 10-15 dechorionated embryos into each well of a 24-well plate containing 1 mL of the respective this compound working solution or control medium.
-
Incubate the plates at 28.5°C for 96 hours.[1]
-
At the end of the incubation period, observe the larvae for phenotypic changes in pigmentation under a stereomicroscope.
-
Proceed with quantitative analysis of melanin content and tyrosinase activity.
Protocol 2: Quantitative Analysis of Melanin Content
This protocol outlines the procedure for quantifying the total melanin content in zebrafish larvae.
Materials:
-
Treated and control zebrafish larvae
-
Phosphate-buffered saline (PBS)
-
1 N NaOH
-
Microplate reader
Procedure:
-
Anesthetize the larvae in tricaine solution.
-
Homogenize a pool of 10-15 larvae per treatment group in 100 µL of PBS.
-
Add 200 µL of 1 N NaOH to each homogenate.
-
Incubate the samples at 80°C for 2 hours to solubilize the melanin.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the melanin content relative to the control group.
Protocol 3: Tyrosinase Activity Assay
This protocol describes the measurement of tyrosinase activity in zebrafish larvae lysates.
Materials:
-
Treated and control zebrafish larvae
-
Lysis buffer (e.g., RIPA buffer)
-
L-DOPA solution (10 mM)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Microplate reader
Procedure:
-
Homogenize a pool of 10-15 larvae per treatment group in 100 µL of lysis buffer on ice.
-
Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
In a 96-well plate, add 20 µL of the protein lysate and 80 µL of 0.1 M phosphate buffer (pH 6.8).
-
Add 100 µL of 10 mM L-DOPA solution to initiate the reaction.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes at 37°C using a microplate reader.
-
Calculate the rate of dopachrome formation, which is proportional to the tyrosinase activity.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Melanogenesis
This compound stimulates melanogenesis through the activation of the CREB-MITF signaling pathway and by modulating the cellular redox state.
Caption: this compound-induced melanogenesis signaling pathway.
Experimental Workflow
The following diagram illustrates the workflow for studying the effects of this compound on zebrafish larvae.
Caption: Experimental workflow for this compound studies in zebrafish.
References
Application Notes and Protocols: Antiviral Activity Assay of Ermanin Against Poliovirus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ermanin, a methoxylated flavone found in sources such as bee glue, has demonstrated a range of biological activities.[1][2] Preliminary data suggests that this compound inhibits the replication of poliovirus type 1 in Vero cells, with a reported 99% effective dose (ED99) of 5 µg/ml.[1] Poliovirus, the causative agent of poliomyelitis, is an enterovirus for which new antiviral strategies are continually sought, particularly in the context of global eradication efforts.[3] Flavonoids, the class of compounds to which this compound belongs, have been shown to possess potent anti-picornavirus activity, often by inhibiting viral RNA synthesis.[4][5]
This document provides a comprehensive set of protocols for the systematic evaluation of this compound's antiviral activity against poliovirus. The following sections detail the necessary assays to determine its cytotoxicity, antiviral efficacy, and potential mechanism of action. These protocols are designed to be adaptable for high-throughput screening platforms.[3]
Data Presentation
Quantitative data from the antiviral assays should be systematically recorded to allow for clear interpretation and comparison. The following tables provide a template for data presentation.
Table 1: Cytotoxicity and Antiviral Activity of this compound against Poliovirus
| Compound | Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Vero/HeLa | Value | Value | Value |
| Control | ||||
| e.g., Pocapavir | Vero/HeLa | >100 | 0.029 | >3448 |
CC50 (50% cytotoxic concentration): The concentration of this compound that reduces the viability of host cells by 50%. IC50 (50% inhibitory concentration): The concentration of this compound that inhibits the viral cytopathic effect or plaque formation by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.
Table 2: Time-of-Addition Assay Results for this compound
| Time of Addition (hours post-infection) | Poliovirus Titer (PFU/mL) | % Inhibition |
| -2 to 0 (Pre-treatment) | Value | Value |
| 0 to 2 (Adsorption/Entry) | Value | Value |
| 2 to 4 (Replication) | Value | Value |
| 4 to 6 (Replication/Assembly) | Value | Value |
| 6 to 8 (Assembly/Release) | Value | Value |
| No Drug Control | Value | 0 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of this compound that is non-toxic to the host cells, which is crucial for distinguishing antiviral effects from general cytotoxicity.
Materials:
-
HeLa or Vero cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed HeLa or Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept below 0.5%.
-
Remove the culture medium from the cells and add 100 µL of the various concentrations of this compound to the wells in triplicate. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and untreated cells (cell control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by regression analysis of the dose-response curve.
Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying the inhibition of viral infectivity by an antiviral compound.
Materials:
-
Confluent monolayers of HeLa or Vero cells in 6-well plates
-
Poliovirus stock of known titer (PFU/mL)
-
DMEM with 2% FBS
-
This compound stock solution
-
Agarose overlay (e.g., 2x DMEM mixed 1:1 with 1.8% agarose)
-
Crystal violet solution (0.1% in 20% ethanol)
Procedure:
-
One day prior to the assay, seed HeLa or Vero cells in 6-well plates to achieve a confluent monolayer on the day of infection.[6]
-
On the day of the experiment, prepare serial dilutions of this compound in DMEM.
-
In separate tubes, mix each this compound dilution with an equal volume of poliovirus suspension containing approximately 100 plaque-forming units (PFU).
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with 200 µL of the virus-compound mixtures in triplicate. Also, include a virus control (virus without compound) and a cell control (no virus).
-
Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
After adsorption, remove the inoculum and overlay the cells with 3 mL of the agarose overlay medium.
-
Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the agarose overlay and stain the cells with crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well. The percent inhibition is calculated relative to the virus control. The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the number of plaques by 50%.
Time-of-Addition Assay
This assay helps to elucidate the mechanism of action by determining the specific stage of the viral replication cycle that is inhibited by this compound.
Materials:
-
Confluent monolayers of HeLa or Vero cells in 24-well plates
-
High-titer poliovirus stock
-
This compound at a concentration of 5-10 times its IC50
-
DMEM with 2% FBS
Procedure:
-
Seed HeLa or Vero cells in 24-well plates to form a confluent monolayer.
-
Synchronize the infection by pre-chilling the plates at 4°C for 30 minutes, then inoculating with a high multiplicity of infection (MOI) of poliovirus (e.g., MOI = 10) for 1 hour at 4°C to allow attachment but not entry.
-
Wash the cells with cold PBS to remove unbound virus, then add pre-warmed medium and transfer the plates to a 37°C incubator. This point is considered time zero.
-
Add this compound at a fixed concentration (e.g., 5x IC50) to different wells at various time points post-infection (e.g., -2h, 0h, 1h, 2h, 4h, 6h, 8h).
-
Pre-infection (-2h to 0h): Add this compound before the virus.
-
During infection (0h to 1h): Add this compound along with the virus.
-
Post-infection (various time points): Add this compound at different times after the virus has been allowed to enter the cells.
-
-
At the end of one replication cycle (e.g., 8-10 hours for poliovirus), subject the plates to one freeze-thaw cycle to release intracellular virions.
-
Quantify the virus yield from each well using a standard plaque assay as described in the PRNT protocol.
-
Plot the percentage of viral inhibition against the time of compound addition. The time point at which the compound loses its inhibitory effect indicates the latest stage of the replication cycle it can effectively target.
Visualizations
Caption: Experimental workflow for assessing the antiviral activity of this compound.
Caption: Hypothetical mechanism of this compound inhibiting poliovirus RNA replication.
Caption: Logical flow and interpretation of a time-of-addition assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C17H14O6 | CID 5352001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An automated assay platform for the evaluation of antiviral compounds against polioviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Ermanin Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Ermanin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring O-methylated flavonol with potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[1] However, like many flavonoids, this compound is poorly soluble in water, which can significantly hinder its absorption and bioavailability in biological systems, thereby limiting its therapeutic efficacy.
Q2: What is the estimated aqueous solubility of this compound?
The estimated aqueous solubility of this compound is approximately 191.7 mg/L at 25°C.[2] It is important to note that this is an estimated value, and the actual solubility can be influenced by various factors such as pH, temperature, and the presence of other solutes.
Q3: What are the common approaches to improve the aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble flavonoids like this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form a water-soluble inclusion complex.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to improved dissolution velocity and saturation solubility.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments aimed at improving this compound's solubility.
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound solid dispersion | Improper solvent selection for both this compound and the polymer carrier. | Select a common solvent in which both this compound and the carrier are highly soluble. Ensure complete dissolution before solvent evaporation. |
| Incomplete solvent removal. | Use a rotary evaporator followed by vacuum drying to ensure complete removal of the solvent. | |
| Precipitation of this compound during cyclodextrin complexation | Exceeding the complexation capacity of the cyclodextrin. | Determine the optimal this compound:cyclodextrin molar ratio through phase solubility studies. |
| Inadequate stirring or incubation time. | Ensure vigorous and continuous stirring during complexation and allow sufficient time for equilibrium to be reached. | |
| Aggregation of this compound nanosuspension | Insufficient stabilizer concentration or inappropriate stabilizer type. | Screen different types and concentrations of stabilizers (e.g., surfactants, polymers) to find the optimal formulation for steric or electrostatic stabilization. |
| High energy input during milling leading to particle agglomeration. | Optimize the milling parameters such as milling time and speed to achieve the desired particle size without causing aggregation. | |
| Inconsistent solubility results | Variation in experimental conditions. | Strictly control experimental parameters such as temperature, pH, and stirring speed. Use purified water and high-purity reagents. |
| Polymorphism of this compound. | Characterize the solid-state properties of your this compound sample (e.g., using XRD or DSC) to ensure consistency. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in different solvents.
| Solvent | Solubility | Reference |
| Water (estimated at 25°C) | 191.7 mg/L | [2] |
Note: Experimental data on the aqueous solubility of this compound at different pH values is limited. Researchers are encouraged to perform their own solubility studies under their specific experimental conditions.
Experimental Protocols
Here are detailed methodologies for key experiments to improve this compound solubility.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer (e.g., Poloxamer 188).
Materials:
-
This compound
-
Poloxamer 188 (PXM)
-
Ethanol (or another suitable solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and Poloxamer 188 in a desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask by gentle stirring or sonication.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further analysis.
Characterization:
-
Dissolution Studies: Perform in-vitro dissolution tests in a relevant buffer (e.g., phosphate buffer pH 6.8) and compare the dissolution profile with that of pure this compound.[3]
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier Transform Infrared Spectroscopy (FTIR) to characterize the physical state of this compound in the dispersion.[3]
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying Method
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (e.g., β-cyclodextrin).
Materials:
-
This compound
-
β-cyclodextrin (β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of β-cyclodextrin at a specific concentration.
-
Add an excess amount of this compound to the β-cyclodextrin solution.
-
Stir the resulting suspension vigorously at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24 or 48 hours) to achieve equilibrium. Protect the suspension from light.[4]
-
Filter the suspension through a 0.45-μm membrane filter to remove the undissolved this compound.[4]
-
Freeze the filtered solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution using a freeze-dryer to obtain a powdered form of the this compound-β-cyclodextrin inclusion complex.
-
Store the complex in a desiccator.
Characterization:
-
Phase Solubility Studies: Determine the stoichiometry of the complex and the stability constant by measuring the solubility of this compound in aqueous solutions with increasing concentrations of β-cyclodextrin.[4]
-
Spectroscopic and Thermal Analysis: Characterize the formation of the inclusion complex using techniques such as UV-Vis spectroscopy, FTIR, DSC, and NMR.[4]
Protocol 3: Preparation of this compound Nanosuspension by Wet Media Milling
Objective: To increase the surface area and dissolution rate of this compound by reducing its particle size to the nanoscale.
Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose - HPMC, Tween 80)
-
Deionized water
-
Planetary ball mill or other suitable wet milling equipment
-
Zirconium oxide beads (milling media)
Procedure:
-
Prepare an aqueous solution of the chosen stabilizer(s).
-
Disperse the this compound powder in the stabilizer solution and stir to ensure proper wetting.[5]
-
Transfer the suspension to the milling chamber containing zirconium oxide beads of a specific size (e.g., 0.3-0.4 mm).[5]
-
Perform the wet milling process at a specified speed (e.g., 500 rpm) for a predetermined duration or number of cycles.[5]
-
Separate the nanosuspension from the milling beads.
-
The resulting nanosuspension can be used directly or lyophilized to produce a solid powder.
Characterization:
-
Particle Size and Zeta Potential Analysis: Measure the mean particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using dynamic light scattering (DLS).
-
Morphology: Visualize the morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Saturation Solubility and Dissolution Rate: Determine the increase in saturation solubility and dissolution velocity compared to the unprocessed this compound.[5]
Visualizations
Experimental Workflow for Improving this compound Solubility
Caption: Workflow for enhancing this compound solubility.
Potential Signaling Pathway Modulated by Flavonoids like this compound
While the direct effects of this compound on specific signaling pathways are still under investigation, many flavonoids are known to modulate key inflammatory pathways such as the NF-κB pathway. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which could be a potential target for this compound.
Caption: Potential inhibition of the NF-κB pathway by this compound.
References
- 1. [Effects of mangiferin on MAPK signaling pathway in chronic inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tumor suppressor protein menin inhibits NF-κB-mediated transactivation through recruitment of Sirt1 in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wortmannin, PI3K/Akt signaling pathway inhibitor, attenuates thyroid injury associated with severe acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Particle Size Tailoring of Quercetin Nanosuspensions by Wet Media Milling Technique: A Study on Processing and Formulation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Ermanin precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent Ermanin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a naturally occurring O-methylated flavonol, a type of flavonoid compound.[1] Its chemical name is 5,7-Dihydroxy-3,4'-dimethoxyflavone, and it is structurally related to Kaempferol.[2] In research, this compound is utilized for its diverse biological activities, including its roles as an anti-inflammatory, antimycobacterial, and antineoplastic agent.[2] It is also studied for its ability to induce apoptosis and its effects on signaling pathways involved in processes like melanogenesis.[2][3]
Q2: Why is my this compound solution precipitating in the cell culture medium?
A2: this compound, like many flavonoids, has poor solubility in aqueous solutions such as cell culture media. Precipitation is the most common issue when working with this compound and is primarily due to its low water solubility. When a concentrated stock solution of this compound (typically dissolved in an organic solvent like DMSO) is diluted into the aqueous culture medium, the this compound molecules can aggregate and fall out of solution, forming a visible precipitate.
Q3: Can the precipitated this compound affect my experimental results?
A3: Yes, absolutely. The formation of precipitate means that the actual concentration of soluble, biologically active this compound in your cell culture medium is unknown and significantly lower than your intended concentration. This can lead to inaccurate and unreliable experimental results, including a lack of expected biological effect.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Issue 1: Precipitate Forms Immediately Upon Dilution
Cause: The most likely cause is "solvent shock," where the rapid dilution of the this compound-rich organic solvent into the aqueous medium causes the compound to crash out of solution.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a stock solution of this compound in 100% DMSO. While higher concentrations are possible with sonication, a working stock of 10-20 mM is a good starting point. Avoid making overly concentrated stock solutions.
-
Stepwise Dilution: Instead of adding the this compound stock directly to the final volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Increase Final DMSO Concentration: While minimizing solvent concentration is ideal, a final DMSO concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. A slightly higher DMSO concentration can help maintain this compound solubility. However, always run a vehicle control (media with the same final DMSO concentration without this compound) to account for any solvent effects.
Issue 2: Precipitate Forms Over Time in the Incubator
Cause: This can be due to temperature fluctuations, pH shifts in the medium, or interactions with media components over time.
Solutions:
-
pH Stability: Ensure your cell culture medium is properly buffered and that the incubator's CO2 levels are stable to maintain a consistent physiological pH.
-
Media Components: If you are using a serum-free or custom-formulated medium, consider potential interactions between this compound and specific components. In some cases, certain salts or supplements can contribute to precipitation.
-
Storage of Medicated Media: Prepare fresh media containing this compound for each experiment. Avoid storing media with this compound for extended periods.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | 15 mg/mL | - |
| DMF | 20 mg/mL | - |
| DMSO | 100 mg/mL | Sonication is recommended for this concentration. |
| Water | 191.7 mg/L (estimated) | Low aqueous solubility is the primary reason for precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (Molar Mass: 314.29 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weigh out 3.14 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary, especially for long-term storage.
-
Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Treating Cells with this compound
This protocol provides a general workflow for treating adherent cells in a 6-well plate format.
Materials:
-
Cells seeded in a 6-well plate
-
Complete cell culture medium, pre-warmed to 37°C
-
10 mM this compound stock solution in DMSO
-
Pipettes and sterile filter tips
Procedure:
-
Culture your cells to the desired confluency in a 6-well plate.
-
On the day of the experiment, pre-warm the required volume of complete cell culture medium to 37°C.
-
For a final concentration of 10 µM this compound in 2 mL of media per well, you will need to add 2 µL of the 10 mM stock solution.
-
Important: To avoid precipitation, do not add the 2 µL of stock solution directly into the 2 mL of media. Instead, first, add the 2 µL of this compound stock to a tube containing a smaller volume of media (e.g., 200 µL), mix well by pipetting, and then add this mixture to the final volume of 1.8 mL of media.
-
For the vehicle control wells, add 2 µL of DMSO to 2 mL of media.
-
Aspirate the old media from the cells and gently add the media containing this compound or the vehicle control.
-
Return the plate to the incubator for the desired treatment duration.
Visualizations
Logical Workflow for Preventing this compound Precipitation
Caption: Workflow for preparing and using this compound in cell culture to avoid precipitation.
Signaling Pathway: this compound's Putative Effect on the MAPK Pathway
This compound is a structural analog of Kaempferol. Research on Kaempferol has shown that it can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell growth, differentiation, and apoptosis. This diagram illustrates the putative mechanism of action for this compound based on the known effects of Kaempferol.
Caption: Putative inhibition of the MAPK signaling pathway by this compound.
References
Technical Support Center: Optimizing Ermanin Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ermanin dosage for animal studies. Given the limited availability of in vivo data for this compound, this guide incorporates information from related methoxylated flavones to provide a rational starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound (5,7-dihydroxy-3,4'-dimethoxyflavone) is a methoxylated flavone found in sources like bee glue.[1] It is a derivative of Kaempferol.[2] In vitro studies have shown that this compound possesses several biological activities, including:
-
Anti-inflammatory effects: It inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]
Q2: What is a recommended starting dose for this compound in animal studies?
Direct in vivo dosage information for this compound is currently limited in published literature. However, data from studies on structurally similar methoxylated flavones can provide a starting point for dose-ranging studies. It is crucial to perform a dose-escalation study to determine the optimal and safe dose for your specific animal model and research question.
Q3: How should I select an appropriate administration route for this compound?
The choice of administration route depends on the experimental goals, the physicochemical properties of this compound, and the desired pharmacokinetic profile. Common routes for flavonoids in animal studies include:
-
Oral (PO): Suitable for evaluating the effects of dietary supplementation. However, flavonoids often have low oral bioavailability.
-
Intraperitoneal (IP): Bypasses first-pass metabolism in the liver, often resulting in higher bioavailability than the oral route.
-
Intravenous (IV): Ensures 100% bioavailability and provides rapid distribution. This route is useful for determining intrinsic activity and for pharmacokinetic studies.
Troubleshooting Guide
Issue 1: Poor solubility of this compound in aqueous vehicles.
Like many flavonoids, this compound is poorly soluble in water. This can lead to issues with formulation, dosing accuracy, and bioavailability.
-
Solution 1: Use of co-solvents. A common approach is to first dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS). It is critical to keep the final concentration of the organic solvent low (typically <10% for IP and <1% for IV) to avoid toxicity.
-
Solution 2: Formulation with vehicles for hydrophobic compounds. Consider using vehicles such as corn oil, or aqueous solutions of cyclodextrins or Tween 80 to improve solubility and stability.
-
Solution 3: Sonication. Sonication can help to dissolve the compound and create a more uniform suspension.
Issue 2: Low bioavailability after oral administration.
Flavonoids are often subject to extensive first-pass metabolism in the gut and liver, leading to low oral bioavailability.
-
Solution 1: Consider alternative administration routes. For initial efficacy studies, intraperitoneal (IP) or intravenous (IV) administration can be used to ensure adequate systemic exposure.
-
Solution 2: Use of formulation strategies. Advanced formulations like nanoparticles or liposomes can be explored to enhance oral absorption and protect the compound from metabolic degradation.
-
Solution 3: Co-administration with absorption enhancers. Certain compounds can be co-administered to inhibit metabolic enzymes or enhance gut permeability, though this can complicate the interpretation of results.
Issue 3: Variability in experimental results.
Inconsistent results between animals can be due to a variety of factors.
-
Solution 1: Ensure accurate and consistent dosing. For suspensions, ensure the formulation is homogenous before each administration. Use precise dosing techniques and ensure all personnel are adequately trained.
-
Solution 2: Control for biological variables. Factors such as age, sex, and health status of the animals can influence the outcome. Ensure these are consistent across experimental groups.
-
Solution 3: Acclimatize animals properly. Allow sufficient time for animals to acclimate to their new environment and handling procedures to minimize stress-related variability.
Data on Related Methoxylated Flavones
The following tables summarize in vivo dosage and pharmacokinetic data for flavonoids structurally related to this compound. This information can be used to guide the design of initial dose-finding studies for this compound.
Table 1: In Vivo Dosages of Related Methoxylated Flavones in Rodent Models
| Compound | Animal Model | Dose | Administration Route | Observed Effect |
| 5,7-Dimethoxyflavone | Mice | 50 mg/kg/day | Oral | Attenuation of obesity |
| 5,7-Dimethoxyflavone | Mice | 25 and 50 mg/kg/day | Oral | Inhibition of sarcopenia |
| 5,7-Dimethoxyflavone | Mice | 10, 20, 40 mg/kg | Oral | Neuroprotective effects[6] |
| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | Mice | 50 mg/kg | - | Anticancer activity[7] |
| Kaempferol | Rats | 10, 25 mg/kg | Intravenous | Pharmacokinetic studies[8] |
| Kaempferol | Rats | 100, 250 mg/kg | Oral | Pharmacokinetic studies[8] |
| Mangiferin | Rats | 50, 100 mg/kg | Oral | Antidiabetic effects[9] |
| Mangiferin | Mice | 25 mg/kg | Oral | Antiviral effects[10] |
Table 2: Pharmacokinetic Parameters of Kaempferol in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |
| Tmax | - | ~1-2 hours |
| t1/2 (half-life) | 3-4 hours | - |
| Bioavailability (F) | 100% | ~2% |
Data from Barve et al. (2009).[8]
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
-
Stock Solution Preparation: Weigh the required amount of this compound powder. Dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the powder is completely dissolved. Gentle warming and vortexing may be necessary.
-
Working Solution Preparation: For a final dose of 25 mg/kg in a 25g mouse, the required dose is 0.625 mg.
-
Calculate the volume of stock solution needed.
-
On the day of injection, dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration. The final DMSO concentration should ideally be below 10%. For example, to achieve a 5% DMSO solution, mix 1 part of the DMSO stock with 19 parts of saline.
-
Mix the working solution thoroughly by vortexing before each injection to ensure a homogenous suspension.
-
Administer the solution via intraperitoneal injection at a volume of 10 mL/kg body weight.
Visualizations
Caption: Workflow for a typical in vivo efficacy study.
Caption: Postulated anti-inflammatory mechanism of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C17H14O6 | CID 5352001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HIV Protease | Influenza Virus | COX | NOS | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidiabetic Potential of Mangiferin: An In Silico and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Managing Experimental Instability
Disclaimer: The term "Ermanin instability" does not correspond to a recognized phenomenon in scientific literature. "this compound" is a known O-methylated flavonol with documented stability under standard storage conditions.[1][2] It is presumed that the query refers to the broader, more common challenge of protein instability encountered during experiments. This guide provides comprehensive troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals facing protein instability.
Troubleshooting Guide: Protein Instability
This guide addresses common issues related to protein instability, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Protein Precipitation After Purification | Incorrect buffer pH or ionic strength; Protein concentration is too high; Absence of stabilizing co-solvents. | 1. Ensure buffer pH is ~1-2 units away from the protein's isoelectric point (pI).[3]2. Optimize salt concentration (e.g., 50-500 mM NaCl).3. Add stabilizing agents like glycerol (5-20%), arginine (50 mM), or glutamate (50 mM).[3]4. Perform a concentration series to determine the optimal concentration. |
| Loss of Activity During Storage | Proteolytic degradation; Oxidation of sensitive residues; Freeze-thaw cycles. | 1. Add protease inhibitors to the storage buffer.[4][5]2. Include reducing agents like DTT or TCEP for proteins with sensitive cysteine residues.3. Aliquot the protein into single-use volumes to avoid repeated freeze-thawing.[6]4. Flash-freeze aliquots in liquid nitrogen before storing at -80°C.[6] |
| Formation of Aggregates | Exposure to hydrophobic surfaces; Sub-optimal buffer conditions; Unstructured or misfolded protein regions. | 1. Use low-protein-binding tubes and pipette tips.2. Screen different buffers, pH levels, and salt concentrations.[3]3. Consider adding detergents (e.g., Tween-20) at low concentrations.4. If aggregation persists, investigate fusion tags that enhance solubility or consider refolding protocols.[4] |
| Inconsistent Results Between Batches | Variation in purification protocol; Lack of standardized procedures; Reagent variability. | 1. Standardize all experimental protocols and document every step meticulously.[4]2. Use high-quality, quality-controlled reagents.3. Regularly calibrate equipment such as pH meters and spectrophotometers.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein instability in experiments?
A1: Protein instability can arise from several factors, including:
-
Sub-optimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact protein stability.[3] Proteins are generally most stable at a pH that is at least one unit away from their isoelectric point (pI).
-
Proteolytic Degradation: Proteases released during cell lysis can degrade the target protein.[5]
-
Oxidation: Certain amino acid residues, like methionine and cysteine, are susceptible to oxidation, which can lead to loss of function.
-
Physical Stress: Factors like temperature fluctuations, repeated freeze-thaw cycles, and mechanical stress from harsh purification steps can cause proteins to unfold and aggregate.[6]
Q2: How can I improve the long-term stability of my purified protein?
A2: To enhance long-term stability, consider the following:
-
Optimal Storage Temperature: For most proteins, storage at -80°C is recommended. Some proteins may be stable at 4°C for short periods.[5]
-
Cryoprotectants: Adding agents like glycerol (typically 10-50%) or sucrose can prevent damage from ice crystal formation during freezing.[5]
-
Protease Inhibitors: Including a cocktail of protease inhibitors in the storage buffer can prevent degradation.[4]
-
Reducing Agents: For proteins with free cysteines, adding a reducing agent like DTT or TCEP can prevent oxidation and disulfide-mediated aggregation.
Q3: What is the ubiquitin-proteasome system and how does it relate to protein instability?
A3: The ubiquitin-proteasome system (UPS) is a major pathway for selective protein degradation within eukaryotic cells.[7][8] Proteins targeted for degradation are tagged with a chain of ubiquitin molecules.[8] This polyubiquitinated protein is then recognized and degraded by a large protease complex called the proteasome.[8] Understanding this pathway is crucial, as it represents a primary mechanism of in-cell protein turnover and can be a factor in protein yield during expression.
Q4: How do I choose the right buffer for my protein?
A4: Buffer selection is critical for protein stability. Key considerations include:
-
pH: Choose a buffer that maintains a pH where your protein is stable and active, typically 1-2 pH units away from its pI.[3]
-
Buffering Agent: The chemical nature of the buffer can influence stability. It's often necessary to screen several different buffering agents.
-
Ionic Strength: Salt concentration affects protein solubility. Some proteins require low salt to prevent aggregation, while others need higher salt concentrations.[3]
-
Additives: Consider including stabilizers like glycerol, sugars, or specific ions if your protein requires them.
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Stability Screening
This protocol is used to assess protein stability under various buffer conditions by measuring the melting temperature (Tm).
-
Preparation:
-
Prepare a series of 96-well plates, with each well containing a different buffer condition (e.g., varying pH, salt concentration, or additives).
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Add the purified protein to each well at a final concentration of 1-5 µM.
-
-
Execution:
-
Place the plate in a real-time PCR machine.
-
Program the instrument to increase the temperature incrementally (e.g., from 25°C to 95°C at 1°C/minute).
-
Monitor the fluorescence at each temperature increment.
-
-
Analysis:
-
As the protein unfolds, the dye will bind, causing an increase in fluorescence.
-
Plot fluorescence versus temperature. The midpoint of the transition, where the fluorescence is at its peak, is the melting temperature (Tm).[9]
-
Higher Tm values indicate greater protein stability in that specific buffer condition.
-
Protocol 2: Freeze-Thaw Stability Assessment
This protocol evaluates the impact of repeated freezing and thawing on protein activity and integrity.
-
Preparation:
-
Prepare several identical aliquots of the purified protein in the chosen storage buffer.
-
Keep one aliquot at -80°C as an unfrozen control.
-
-
Execution:
-
Subject the other aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, 5, and 10 cycles).
-
A single cycle consists of freezing the sample (e.g., in a dry ice/ethanol bath or at -80°C) and then thawing it at room temperature or on ice.
-
-
Analysis:
-
After the designated number of cycles, analyze all samples (including the control) for:
-
Activity: Perform a functional assay to measure specific activity.
-
Aggregation: Use dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to detect aggregates.
-
Integrity: Run an SDS-PAGE to check for degradation.
-
-
Compare the results from the cycled aliquots to the control to determine the loss of activity or integrity per cycle.
-
Visualizations
Caption: Workflow for troubleshooting protein instability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 5. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 6. reddit.com [reddit.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ermanin Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference of Ermanin with specific assay reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for assay interference?
This compound (5,7-dihydroxy-3,4'-dimethoxyflavone) is a methoxylated flavone with known biological activities, including pro-oxidant and anti-inflammatory effects. As a flavonoid, this compound possesses a chemical structure that can potentially interfere with various biochemical and cell-based assays. Its pro-oxidant nature, characterized by the ability to increase intracellular reactive oxygen species (ROS) and decrease glutathione (GSH) levels, is a primary source of potential assay artifacts.
Q2: What are the common mechanisms by which flavonoids like this compound can interfere with assays?
Flavonoids can interfere with assays through several mechanisms:
-
Optical Interference: Many flavonoids absorb light and can be fluorescent, which can interfere with absorbance- and fluorescence-based assays. This compound has absorbance maxima at 269 nm and 349 nm.
-
Redox Activity: The antioxidant and pro-oxidant properties of flavonoids can lead to direct reduction or oxidation of assay reagents, generating false-positive or false-negative signals. This is particularly relevant for assays that rely on redox reactions, such as the MTT assay.
-
Enzyme Inhibition/Activation: Flavonoids can directly interact with enzymes used in the assay, altering their activity and leading to inaccurate results.
-
Protein Binding: Flavonoids can bind to proteins, including antibodies and enzymes, potentially inhibiting their function or causing aggregation.
-
Chelation of Metal Ions: The flavonoid structure can chelate metal ions that may be essential for enzyme function in an assay.
Troubleshooting Guides
This section provides troubleshooting guidance for common assays that may be affected by this compound.
Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, AlamarBlue)
Issue: Inaccurate cell viability readings, often showing an unexpected increase or decrease in viability.
Potential Cause: Flavonoids, including potentially this compound, can directly reduce tetrazolium salts (like MTT) to formazan, independent of cellular metabolic activity.[1] This leads to a false-positive signal, suggesting higher cell viability than is actually present. Conversely, at high concentrations, some flavonoids can be cytotoxic.
Troubleshooting Steps:
-
Cell-Free Control: Run a control experiment with this compound and the assay reagent in cell-free media. An increase in signal in the absence of cells indicates direct reduction of the reagent by this compound.
-
Alternative Assay: Switch to a non-redox-based viability assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a method that directly counts viable cells (e.g., Trypan Blue exclusion assay).
-
Data Normalization: If a redox-based assay must be used, subtract the signal from the cell-free control from the experimental wells. However, this may not fully account for intracellular interactions.
Data Summary: Potential for Flavonoid Interference in Cell Viability Assays
| Assay Principle | Potential Interference by Flavonoids | Recommended Alternative |
| Tetrazolium Reduction (MTT, XTT, MTS) | High (Direct reduction of reagent) | SRB Assay, Trypan Blue Exclusion |
| Resazurin Reduction (AlamarBlue) | High (Direct reduction of reagent) | SRB Assay, Trypan Blue Exclusion |
| Protease Viability (e.g., GF-AFC) | Moderate (Potential for enzyme inhibition) | SRB Assay, Trypan Blue Exclusion |
| ATP-Based Viability (e.g., CellTiter-Glo®) | Low to Moderate (Potential for luciferase inhibition) | SRB Assay, Trypan Blue Exclusion |
Luciferase-Based Reporter Assays
Issue: Quenching or enhancement of the luminescent signal, leading to misinterpretation of reporter gene activity.
Potential Cause: Flavonoids can interfere with luciferase assays by directly inhibiting the luciferase enzyme or by absorbing the emitted light (quenching).[2]
Troubleshooting Steps:
-
Luciferase Inhibition Control: Perform a control experiment by adding this compound to a purified luciferase enzyme preparation. A decrease in luminescence indicates direct enzyme inhibition.
-
Spectral Interference Check: Measure the absorbance spectrum of this compound to see if it overlaps with the emission spectrum of the luciferase (typically around 560 nm for firefly luciferase).
-
Use a Different Luciferase: Consider using a luciferase from a different organism (e.g., Renilla luciferase) as it may have a different sensitivity to the interfering compound.
-
Cell-Free Lysate Control: Add this compound to the cell lysate from untransfected or control-transfected cells just before adding the luciferase substrate. This can help distinguish between effects on the enzyme and effects on the cells during the incubation period.
Enzyme-Linked Immunosorbent Assays (ELISAs)
Issue: Inconsistent or inaccurate quantification of target proteins.
Potential Cause: Flavonoids can interfere with ELISAs in several ways:
-
Peroxidase Inhibition: If the ELISA uses a horseradish peroxidase (HRP) conjugate, the antioxidant properties of flavonoids can inhibit the HRP enzyme, leading to a reduced signal.[3]
-
Antibody Binding: Flavonoids may bind to the capture or detection antibodies, hindering their ability to bind to the target antigen.
-
Protein Aggregation: Flavonoids can cause protein aggregation, which may mask epitopes or lead to non-specific binding.
Troubleshooting Steps:
-
Spike-and-Recovery Experiment: Add a known amount of the target analyte to a sample containing this compound and compare the measured concentration to the expected concentration. Poor recovery suggests interference.
-
Alternative Enzyme System: If HRP is used, consider an ELISA kit that utilizes a different enzyme system, such as alkaline phosphatase (AP).
-
Sample Dilution: Diluting the sample may reduce the concentration of this compound to a level where it no longer interferes, while still allowing for detection of the target analyte.
-
Assay with a Different Antibody Pair: If possible, use an ELISA with different capture and detection antibodies that may be less susceptible to binding by this compound.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include cell-free wells with this compound as a control for direct MTT reduction.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Firefly Luciferase Reporter Assay
-
Cell Transfection and Seeding: Co-transfect cells with the firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) and seed in a 96-well plate.
-
Compound Treatment: Treat cells with this compound and controls for the desired time.
-
Cell Lysis: Wash cells with PBS and add 20 µL of 1X Passive Lysis Buffer to each well.
-
Luciferase Reaction: Add 100 µL of Luciferase Assay Reagent to each well.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
Sandwich ELISA Protocol
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples (with and without this compound) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add TMB substrate. Incubate in the dark until a color develops.
-
Stop Reaction: Add stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
Visualizations
Caption: A generalized experimental workflow for assessing the effect of this compound.
Caption: A logical flowchart for troubleshooting this compound assay interference.
Caption: Potential mechanism of this compound interference via oxidative stress.
References
Best practices for long-term storage of Ermanin
Technical Support Center: Ermanin
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of this compound. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to support your research.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a methoxylated flavone, specifically 5,7-dihydroxy-3,4'-dimethoxyflavone, that has been isolated from sources such as bee glue and the plant Tanacetum microphyllum.[1][2][3] It is a natural compound with diverse biological activities, including anti-inflammatory, antiviral, and antineoplastic properties.[2][4] Its chemical formula is C₁₇H₁₄O₆ and it has a molecular weight of 314.3 g/mol .[1][]
2. What are the recommended long-term storage conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C.[1][4][6] Under these conditions, it is stable for at least four years.[1] For short-term storage, 0°C is acceptable.[6]
3. How should I prepare stock solutions of this compound?
This compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] To prepare stock solutions, dissolve solid this compound in the desired solvent. For example, it is soluble in DMF at 20 mg/ml and in DMSO at 15 mg/ml.[1] It is recommended to prepare and use solutions on the same day.[7]
4. How should I store stock solutions of this compound?
If you need to store stock solutions, it is recommended to prepare aliquots in tightly sealed vials and store them at -20°C for up to one month.[7] Some sources suggest that solutions in DMSO can be stored at -80°C for up to one year.[4] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[7]
5. What are the known biological activities of this compound?
This compound exhibits a range of biological activities, including:
-
Anti-inflammatory effects: It reduces the lipopolysaccharide (LPS)-induced increases in inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) levels in RAW 264.7 mouse macrophages.[1]
-
Antiviral activity: It inhibits the replication of poliovirus type 1 in Vero cells.[1]
-
Induction of melanogenesis: It has been shown to induce melanogenesis in zebrafish larvae.[1] This is linked to its ability to increase intracellular reactive oxygen species (ROS) and decrease glutathione (GSH) levels in B16/F10 mouse melanoma cells.[1]
-
Antineoplastic and apoptosis-inducing properties: It has been reported to have a role as an antineoplastic agent and an apoptosis inducer.[2]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution. | This compound has low solubility in aqueous solutions. | Prepare a high-concentration stock solution in DMSO or DMF and then dilute it in your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | Ensure solid this compound is stored at -20°C and protected from light. Prepare fresh stock solutions for each experiment or use aliquots that have been stored correctly at -20°C or -80°C. Allow solutions to warm to room temperature before use. |
| Low or no biological activity observed. | The concentration of this compound used may be too low. | Refer to the literature for effective concentrations. For example, concentrations of 8 and 16 µM have been used to increase ROS levels and decrease GSH in B16/F10 cells.[1] IC₅₀ values for the reduction of iNOS and COX-2 in RAW 264.7 cells are 6.7 and 1.68 µM, respectively.[1] |
| Cell toxicity observed in experiments. | The concentration of this compound or the solvent (DMSO/DMF) is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Quantitative Data Summary
Storage and Stability
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 4 years[1] |
| Solution in DMSO | -80°C | Up to 1 year[4] |
| Aliquoted Solution | -20°C | Up to 1 month[7] |
Solubility
| Solvent | Concentration |
| DMF | 20 mg/ml[1] |
| DMSO | 15 mg/ml[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid, MW: 314.3 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.143 mg of solid this compound.
-
Add 1 ml of sterile DMSO to the this compound.
-
Vortex or sonicate until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro Anti-Inflammatory Assay (iNOS and COX-2 Inhibition)
-
Objective: To determine the effect of this compound on iNOS and COX-2 expression in RAW 264.7 macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound stock solution (10 mM in DMSO)
-
Reagents for Western blotting or qRT-PCR
-
-
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induce inflammation by adding LPS (e.g., 1 µg/ml) to the cells (except for the negative control group).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Harvest the cells and analyze the expression of iNOS and COX-2 using Western blotting or qRT-PCR.
-
Visualizations
Caption: this compound's anti-inflammatory effect via NF-κB pathway inhibition.
Caption: Experimental workflow for studying this compound-induced melanogenesis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C17H14O6 | CID 5352001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | HIV Protease | Influenza Virus | COX | NOS | TargetMol [targetmol.com]
- 6. This compound supplier | CAS No :20869-95-8 | AOBIOUS [aobious.com]
- 7. This compound|20869-95-8|COA [dcchemicals.com]
Validation & Comparative
In Vivo Validation of Flavonoid Anticancer Effects: A Comparative Analysis of Ermanin and Eriodictyol
The flavonoid Ermanin, an O-methylated flavonol, has demonstrated cytotoxic effects against breast and oral squamous carcinoma cell lines in vitro.[] However, a comprehensive evaluation of its anticancer efficacy in living organisms is not yet extensively documented in publicly available research. To provide a valuable comparative guide for researchers, this report focuses on the in-vivo anticancer effects of a structurally related and well-studied flavonoid, Eriodictyol, and contrasts its performance with the standard-of-care chemotherapeutic agent, Temozolomide. This guide will delve into the experimental data, detailed methodologies, and the underlying signaling pathways that contribute to their anticancer activities.
Comparative Analysis of In Vivo Anticancer Efficacy
Eriodictyol has shown promising anticancer effects in preclinical in vivo models, particularly for glioma and hepatocellular carcinoma.[2][3] A direct comparison with Temozolomide, a standard treatment for glioma, highlights the potential of this natural flavonoid.
| Compound | Cancer Model | Animal Model | Dosage | Route of Administration | Tumor Growth Inhibition | Reference |
| Eriodictyol | Glioma (U87MG cell xenograft) | Nude Mice | 50 and 100 mg/kg/day | Intragastric | Dose-dependent reduction in tumor volume and weight | [2] |
| Temozolomide | Glioma (U87MG cell xenograft) | Nude Mice | 25 mg/kg/day | Intragastric | Significant reduction in tumor volume and weight | [2] |
| Eriodictyol | Hepatocellular Carcinoma (HepG2 & Huh-7 cell xenograft) | Nude Mice | 100 mg/kg | Not specified | Significant suppression of tumor growth | [3] |
Note: While direct percentage of inhibition was not consistently reported across studies in a standardized format, the data indicates a significant and dose-dependent antitumor effect of Eriodictyol.
Experimental Methodologies
A clear understanding of the experimental protocols is crucial for the replication and validation of scientific findings. Below are the detailed methodologies employed in the in vivo studies of Eriodictyol.
Glioma Xenograft Model [2]
-
Cell Culture: Human glioma U87MG cells were cultured in appropriate media until reaching the logarithmic growth phase.
-
Animal Model: Four to six-week-old female BALB/c nude mice were used.
-
Tumor Cell Implantation: 2 x 10^6 U87MG cells were suspended in 100 µL of PBS and subcutaneously injected into the right flank of each mouse.
-
Treatment: When the tumor volume reached approximately 100 mm³, the mice were randomly divided into three groups: a control group, a Temozolomide group (25 mg/kg/day), and Eriodictyol groups (50 and 100 mg/kg/day). The treatments were administered daily via intragastric gavage.
-
Tumor Measurement: Tumor volume was measured every three days using a caliper and calculated using the formula: Volume = (length × width²) / 2.
-
Endpoint: After a predefined period, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki67 and TUNEL staining for apoptosis).
Hepatocellular Carcinoma Xenograft Model [3]
-
Cell Culture: Human hepatocellular carcinoma HepG2 and Huh-7 cells were maintained in suitable culture conditions.
-
Animal Model: Nude mice were utilized for the study.
-
Tumor Cell Implantation: A suspension of HepG2 or Huh-7 cells was subcutaneously injected into the mice.
-
Treatment: Once the tumors were established, mice were treated with Eriodictyol (100 mg/kg).
-
Outcome Assessment: Tumor growth was monitored throughout the treatment period. At the end of the study, tumors were excised and analyzed.
Signaling Pathways and Mechanisms of Action
The anticancer effects of Eriodictyol are attributed to its modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Eriodictyol's Mechanism of Action:
Eriodictyol has been shown to exert its anticancer effects by inhibiting the PI3K/Akt/NF-κB and mTOR/PI3K/Akt signaling pathways.[2][4][5] In glioma cells, Eriodictyol was found to suppress the phosphorylation of key proteins in the PI3K/Akt pathway, leading to the downregulation of the transcription factor NF-κB, which is crucial for cell survival and proliferation.[2] In lung cancer cells, it has been demonstrated to inhibit the mTOR/PI3K/Akt signaling cascade, which is a central regulator of cell growth and metabolism.[4][5] Furthermore, in hepatocellular carcinoma, Eriodictyol's anti-metastatic effects are linked to the inactivation of the NLRP3 inflammasome.[3]
Temozolomide's Mechanism of Action:
Temozolomide is an alkylating agent that damages DNA, leading to cell cycle arrest and apoptosis. Its primary mechanism involves the methylation of DNA, particularly at the O6 position of guanine. This damage triggers DNA repair mechanisms, and if the damage is too extensive for the cell to repair, it undergoes programmed cell death.
Experimental Workflow
The general workflow for in vivo validation of a novel anticancer compound follows a standardized process to ensure reproducibility and reliability of the results.
References
- 2. Frontiers | Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway [frontiersin.org]
- 3. Eriodictyol inhibits the motility, angiogenesis and tumor growth of hepatocellular carcinoma via NLRP3 inflammasome inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ermanin: A Comparative Analysis of a Dual iNOS and COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ermanin, a naturally occurring O-methylated flavonol, with other known inhibitors of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The data presented herein is intended to offer an objective performance comparison supported by experimental data to aid in research and drug development efforts.
Introduction to this compound
This compound (5,7-Dihydroxy-3,4'-dimethoxyflavone) is a flavonoid that has demonstrated notable anti-inflammatory properties.[1] Its mechanism of action involves the inhibition of two key enzymes in the inflammatory cascade: iNOS and COX-2.[1] The upregulation of these enzymes is a hallmark of inflammatory responses, leading to the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, respectively. By inhibiting both iNOS and COX-2, this compound presents itself as a compound of interest for the development of novel anti-inflammatory therapeutics.
Performance Comparison
The inhibitory activity of this compound against iNOS and COX-2 has been quantified and compared with other well-characterized inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro studies, primarily using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a standard model for inflammation research.
| Compound | Target | IC50 Value (µM) | Cell Line |
| This compound | iNOS | 6.7 | RAW 264.7 |
| This compound | COX-2 | 1.68 | RAW 264.7 |
| L-NIL | iNOS | ~3-10 | RAW 264.7 |
| Quercetin | iNOS | ~17-27 | RAW 264.7 |
| Luteolin | iNOS | 17.1 | RAW 264.7 |
| Apigenin | iNOS | 23 | RAW 264.7 |
| Celecoxib | COX-2 | 0.04 | Sf9 cells |
| Quercetin | COX-2 | >10 | RAW 264.7 |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
Based on the available data, this compound demonstrates potent dual inhibitory activity. Its inhibition of COX-2 (IC50 = 1.68 µM) is particularly noteworthy, being more potent than that of the well-studied flavonoid, quercetin.[1] While the selective COX-2 inhibitor Celecoxib shows significantly higher potency, this compound's balanced inhibition of both iNOS and COX-2 may offer a broader spectrum of anti-inflammatory action. In terms of iNOS inhibition (IC50 = 6.7 µM), this compound is more potent than other flavonoids such as luteolin and apigenin.[1][2]
Inflammatory Signaling Pathway and Inhibitor Targets
The following diagram illustrates the simplified inflammatory signaling pathway leading to the expression of iNOS and COX-2, and indicates the points of inhibition for this compound and other compounds.
Caption: Inflammatory pathway and points of inhibition.
Experimental Protocols
The following are representative protocols for assessing the inhibitory activity of compounds on iNOS and COX-2 in RAW 264.7 macrophages.
iNOS Inhibition Assay (Nitric Oxide Measurement)
-
Cell Culture and Treatment: RAW 264.7 macrophages are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL) to the cell culture medium.
-
Incubation: The cells are incubated for 24 hours to allow for the expression of iNOS and the production of nitric oxide.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO production inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined from the dose-response curve.
COX-2 Inhibition Assay (Prostaglandin E2 Measurement)
-
Cell Culture and Treatment: Similar to the iNOS assay, RAW 264.7 cells are seeded and pre-treated with the test compound.
-
Stimulation: The cells are stimulated with LPS (1 µg/mL) to induce COX-2 expression.
-
Incubation: The cells are incubated for 24 hours to allow for COX-2 expression and prostaglandin E2 (PGE2) production.
-
PGE2 Quantification (ELISA): The concentration of PGE2 in the cell culture supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of PGE2 production inhibition is calculated relative to the LPS-treated control group, and the IC50 value is determined.
Western Blot Analysis for iNOS and COX-2 Protein Expression
-
Cell Lysis: Following treatment and stimulation as described above, the cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The density of the protein bands is quantified to determine the effect of the test compound on the expression levels of iNOS and COX-2.
Conclusion
This compound emerges as a promising dual inhibitor of iNOS and COX-2 with potent anti-inflammatory activity. Its balanced inhibition profile suggests it may offer therapeutic advantages over more selective inhibitors by targeting multiple pathways in the inflammatory cascade. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its potential as a novel anti-inflammatory agent.
References
- 1. Regulatory Effects of Quercetin on M1/M2 Macrophage Polarization and Oxidative/Antioxidative Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Melanogenesis Inhibitors: A Comparative Guide
Introduction
As the demand for novel depigmenting agents for cosmetic and therapeutic applications continues to grow, rigorous in vivo validation of their efficacy and safety is paramount. While in vitro assays provide valuable preliminary data, animal models offer a more complex physiological system to assess the true potential of melanogenesis inhibitors. This guide provides a comparative overview of the in vivo effects of established and novel compounds on melanogenesis, supported by experimental data and detailed protocols.
It is important to note that an initial search for a compound named "Ermanin" did not yield specific in vivo validation data. Therefore, this guide will focus on a comparative analysis of well-documented melanogenesis inhibitors, providing a framework for the evaluation of new chemical entities.
Comparative In Vivo Efficacy of Melanogenesis Inhibitors
The following table summarizes the in vivo effects of various compounds on melanin synthesis and tyrosinase activity in different animal models.
| Compound | Animal Model | Concentration/Dose | Treatment Duration | Melanin Content Reduction | Tyrosinase Activity Inhibition | Reference |
| Kojic Acid | Zebrafish Embryos | 250 µg/mL | - | 38.17 ± 7.60% (intracellular) | 69.00 ± 4.30% | [1] |
| Zebrafish Embryos | 1 mM | 48 hours | ~3% | Not specified | [2] | |
| Arbutin | Brownish Guinea Pig | Not specified | - | Significant reduction in α-MSH-induced hyperpigmentation | Reduced tyrosinase activity | [3] |
| Human Skin Model | 250 µ g/tissue | - | Reduced to 40% of control | Not specified | [3] | |
| Ellagic Acid | Brownish Guinea Pig | Applied topically | 6 weeks | Clearly suppressed UV-induced pigmentation | Reacts with copper at the active site of tyrosinase | |
| Brownish Guinea Pig | Oral administration | - | Whitening effect on UV-induced pigmentation | Reduced number of DOPA-positive melanocytes | [4] | |
| Safflospermidines | Zebrafish Embryos | 15.63 µg/mL | - | 28.43 ± 9.17% | Not specified | [1] |
| Compound 6d (hydroxylated amide derivative) | Zebrafish Embryos | Not specified | - | Greater potential in decreasing melanin content compared to kojic acid | IC50 of 0.15 µM (mushroom tyrosinase) | |
| Raspberry Ketone | Mice | 0.2% or 2% gel | 1 week | Significantly increased skin whitening | Reduction of tyrosinase activity | [5] |
| 5-HMT (synthesized thiazolidinone) | HRM2 Hairless Mice | Topical treatment | - | Significantly reduced UVB-induced melanogenesis | Greater inhibitory effect than kojic acid | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key in vivo experiments in melanogenesis research.
Zebrafish Pigmentation Assay
This assay is a widely used high-throughput method for screening melanogenesis inhibitors.
-
Animal Model: Wild-type zebrafish (Danio rerio) embryos.
-
Procedure:
-
Collect fertilized zebrafish embryos and maintain them in embryo medium.
-
At 9-10 hours post-fertilization (hpf), dechorionate the embryos.
-
Place embryos in 24-well plates (10-15 embryos per well) containing embryo medium.
-
Add the test compound at various concentrations to the wells. A known inhibitor like 1-phenyl-2-thiourea (PTU) or kojic acid is used as a positive control.
-
Incubate the embryos at 28.5°C.
-
At 48-72 hpf, observe the pigmentation of the embryos under a stereomicroscope.
-
For quantitative analysis, capture images of the embryos.
-
-
Endpoint Measurement (Melanin Content):
-
Anesthetize the embryos with tricaine.
-
Lyse the embryos in a suitable buffer (e.g., PBS with protease inhibitors).
-
Measure the absorbance of the lysate at 405 nm to quantify melanin content. Normalize to the total protein concentration.
-
Alternatively, image analysis software (e.g., ImageJ) can be used to quantify the pigmented area or intensity from the captured images.[7]
-
Murine Model of UV-Induced Hyperpigmentation
This model mimics sun-induced skin darkening in humans.
-
Animal Model: Brownish guinea pigs or HRM2 hairless mice.[8][6]
-
Procedure:
-
Acclimatize the animals to laboratory conditions.
-
Shave the dorsal skin of the animals.
-
Expose a defined area of the dorsal skin to UVB radiation to induce hyperpigmentation.
-
Topically apply the test compound (dissolved in a suitable vehicle) to the irradiated area daily for a specified period (e.g., 2-6 weeks).[8]
-
A vehicle-treated area serves as a negative control, and a known inhibitor (e.g., kojic acid) can be used as a positive control.
-
-
Endpoint Measurements:
-
Visual Assessment: Photograph the treated areas at regular intervals to visually assess changes in pigmentation.
-
Melanin Content:
-
Obtain skin biopsies from the treated and control areas.
-
Homogenize the tissue and extract melanin using a solvent (e.g., Solvable).
-
Measure the absorbance of the extracted melanin at 475 nm.
-
-
DOPA Staining:
-
Fix skin biopsies in formalin and embed in paraffin.
-
Prepare tissue sections and incubate with L-DOPA solution.
-
DOPA-positive melanocytes (containing active tyrosinase) will stain black.
-
Count the number of DOPA-positive cells per unit area.[4]
-
-
Tyrosinase Activity Assay in Skin Lysates
This assay measures the activity of the key enzyme in melanogenesis directly in skin tissue.
-
Procedure:
-
Obtain skin biopsies from treated and control animals.
-
Homogenize the tissue in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Centrifuge the homogenate to obtain a clear supernatant containing the cellular proteins.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix a standardized amount of protein extract with L-DOPA solution.
-
Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.[5]
-
Calculate the tyrosinase activity as the rate of dopachrome formation per microgram of protein.
-
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms of melanogenesis inhibitors is crucial for targeted drug development. The following diagrams illustrate the key signaling pathways and a general workflow for in vivo validation.
References
- 1. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos | PLOS One [journals.plos.org]
- 2. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo evaluation of ellagic acid on melanogenesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ermanin and Cirsimaritin for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological and biochemical properties of two promising flavonoid compounds, Ermanin and Cirsimaritin. This document provides a comparative analysis of their mechanisms of action, experimental data on their efficacy, and detailed protocols for key assays, aimed at researchers, scientists, and professionals in drug development.
Abstract
This compound and cirsimaritin are two structurally related O-methylated flavonoids that have garnered interest in the scientific community for their diverse pharmacological activities. This guide presents a comparative analysis of their biological effects, focusing on their anti-inflammatory, anticancer, and antiviral properties. We have compiled available quantitative data, detailed experimental protocols for relevant assays, and visualized the known signaling pathways to provide a comprehensive resource for researchers. While both compounds exhibit promising therapeutic potential, this analysis highlights the current gaps in knowledge, particularly for this compound, and underscores the need for further investigation to fully elucidate its pharmacological profile.
Introduction
Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities. Among them, O-methylated flavonoids often exhibit enhanced bioavailability and metabolic stability, making them attractive candidates for drug development. This compound (5,7-dihydroxy-3,4'-dimethoxyflavone) and cirsimaritin (4',5-dihydroxy-6,7-dimethoxyflavone) are two such flavonoids that have demonstrated significant anti-inflammatory, anticancer, and antiviral potential. This guide aims to provide a side-by-side comparison of these two compounds, summarizing the current state of knowledge and providing practical information for researchers.
Comparative Pharmacological Data
To facilitate a direct comparison of the efficacy of this compound and cirsimaritin, the following tables summarize the available quantitative data from various in vitro studies.
Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC₅₀ Value | Reference |
| This compound | iNOS Inhibition | RAW 264.7 | 6.7 µM | [1] |
| COX-2 Inhibition | RAW 264.7 | 1.68 µM | [1] | |
| Cirsimaritin | Nitric Oxide (NO) Production | RAW 264.7 | 22.5 µM | [2] |
Anticancer Activity
| Compound | Cell Line | Assay | IC₅₀ Value | Reference |
| This compound | - | - | Data not available | - |
| Cirsimaritin | NCIH-520 (Lung Squamous Carcinoma) | MTT Assay | 23.29 µM | [3] |
| HCT-116 (Colon Carcinoma) | XTT Assay | 24.70 µg/mL (~78.5 µM) | [4] | |
| COLO-205 (Colon Adenocarcinoma) | - | 13.1 µM | [5] |
Antiviral Activity
| Compound | Virus | Assay | EC₅₀ Value | Reference |
| This compound | Poliovirus type 1 | Viral Replication | ED₉₉ = 5 µg/ml | [1] |
| Cirsimaritin | Influenza A Virus (IAV) | Viral Titer Reduction | Data not available | [6] |
Signaling Pathways
The biological activities of this compound and cirsimaritin are mediated through their interaction with various intracellular signaling pathways.
Cirsimaritin Signaling Pathways
Cirsimaritin has been shown to exert its anti-inflammatory and anticancer effects by modulating key signaling cascades, including the NF-κB, STAT3, and c-fos pathways.[2][5]
Caption: Signaling pathways modulated by Cirsimaritin.
This compound Signaling Pathways
The precise signaling pathways modulated by this compound are less well-characterized. Its anti-inflammatory effects are attributed to the inhibition of iNOS and COX-2 expression.[1] This suggests a potential interaction with upstream signaling molecules that regulate the expression of these enzymes, such as the NF-κB or MAPK pathways. However, direct experimental evidence is currently lacking.
Caption: Postulated anti-inflammatory mechanism of this compound.
Pharmacokinetic Profiles
Detailed pharmacokinetic studies for both this compound and cirsimaritin in humans are limited. However, some data from animal studies provide initial insights.
A study on cirsimaritin in rats after intravenous administration showed an area under the curve (AUC(0-t)) of 1068.2 ± 359.2 ng/mL·h.[4] Like many flavonoids, both compounds are expected to undergo significant first-pass metabolism, which may affect their oral bioavailability. Further studies are required to determine key pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability for both this compound and cirsimaritin.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assays (MTT and XTT)
Principle: These colorimetric assays measure cell metabolic activity. Viable cells with active mitochondria reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan is proportional to the number of living cells.
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (this compound or cirsimaritin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[7][8]
Caption: General workflow for an MTT cell viability assay.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant. The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.
Protocol Outline:
-
Seed macrophages (e.g., RAW 264.7) in a 24-well plate.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
COX-1 and COX-2 Inhibition Assays
Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of cyclooxygenase (COX) isoforms. This can be done using purified enzymes or in a cell-based assay by measuring the production of prostaglandins (e.g., PGE₂).
Protocol Outline (Enzyme-based):
-
Incubate purified COX-1 or COX-2 enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
After a set time, stop the reaction.
-
Quantify the product (e.g., PGH₂ or a downstream prostaglandin) using methods like ELISA or LC-MS.
-
Determine the IC₅₀ value of the compound for each COX isoform.[9][10]
Western Blotting for Signaling Pathway Analysis (NF-κB and STAT3)
Principle: Western blotting is used to detect specific proteins in a cell lysate. To study signaling pathways, antibodies specific to the phosphorylated (activated) forms of signaling proteins (e.g., p-STAT3, p-IκBα) are used.
Protocol Outline:
-
Treat cells with the test compound and/or a stimulus.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to determine the level of protein expression or phosphorylation.[11][12]
Discussion and Future Perspectives
The compiled data indicate that both this compound and cirsimaritin possess significant biological activities. Cirsimaritin has been more extensively studied, with a clearer understanding of its anticancer and anti-inflammatory mechanisms, including its interaction with the NF-κB and STAT3 pathways. In contrast, while this compound shows potent inhibition of iNOS and COX-2, there is a notable lack of data regarding its anticancer and antiviral efficacy, as well as the specific signaling pathways it modulates.
The pharmacokinetic profiles of both compounds remain largely unexplored, which is a critical area for future research to assess their potential as therapeutic agents. The provided experimental protocols offer a starting point for researchers to conduct further comparative studies and to fill the existing knowledge gaps.
Future research should focus on:
-
Conducting head-to-head comparative studies of this compound and cirsimaritin across a range of biological assays.
-
Elucidating the detailed molecular mechanisms of this compound's action, particularly its effects on key signaling pathways like NF-κB, STAT3, and MAPKs.
-
Performing comprehensive pharmacokinetic and bioavailability studies for both compounds in relevant animal models and eventually in humans.
-
Investigating the structure-activity relationships of these and related flavonoids to optimize their therapeutic potential.
By addressing these research questions, the scientific community can better understand the therapeutic promise of this compound and cirsimaritin and pave the way for their potential clinical applications.
References
- 1. (Open Access) Emerin Represses STAT3 Signaling through Nuclear Membrane-Based Spatial Control (2021) | Byongsun Lee | 10 Citations [scispace.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 6. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Emerin Represses STAT3 Signaling through Nuclear Membrane-Based Spatial Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.5. Nitric Oxide Synthase Activity Assay [bio-protocol.org]
- 10. goldbio.com [goldbio.com]
- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Unveiling the Biological Potential of Ermanin: A Comparative Guide to Replicating Key Research Findings
For Immediate Release
This guide provides a comprehensive overview of the reported biological activities of Ermanin, a methoxylated flavone, to aid researchers, scientists, and drug development professionals in replicating and building upon existing studies. Sourced from published scientific literature, this document outlines key experimental data, detailed protocols, and the signaling pathways implicated in this compound's anti-inflammatory, pro-oxidant, anti-cancer, and antiviral effects.
Comparative Analysis of this compound's Biological Activities
To facilitate a clear comparison of this compound's efficacy across different biological domains, the following tables summarize the key quantitative data from published research.
Table 1: Anti-Inflammatory and Antiviral Efficacy of this compound
| Biological Activity | Target/Virus | Cell Line | Key Parameter | Value |
| Anti-inflammatory | Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 macrophages | IC50 | 6.7 µM |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | RAW 264.7 macrophages | IC50 | 1.68 µM |
| Antiviral | Poliovirus Type 1 | Vero cells | ED99 | 5 µg/ml |
Table 2: Pro-oxidant and Melanogenic Effects of this compound
| Biological Activity | Cell Line | Concentration | Key Effect |
| Pro-oxidant | B16/F10 mouse melanoma cells | 8 and 16 µM | Increased intracellular Reactive Oxygen Species (ROS) |
| Pro-oxidant | B16/F10 mouse melanoma cells | 8 and 16 µM | Decreased intracellular Glutathione (GSH) |
| Melanogenesis | Zebrafish larvae | 8 and 16 µM | Induced melanogenesis |
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, this section details the methodologies for the key experiments.
Anti-Inflammatory Activity Assay
Objective: To determine the inhibitory effect of this compound on the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 mouse macrophages.
Protocol:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with varying concentrations of this compound for 1 hour.
-
Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce the expression of iNOS and COX-2.
-
After incubation, the cell lysates are collected and the protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
After washing, the membranes are incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
The IC50 values are calculated from the dose-response curves.
Pro-oxidant Activity and Melanogenesis Assay
Objective: To measure the effect of this compound on intracellular ROS and GSH levels, and to observe its impact on melanogenesis.
Cell Line: B16/F10 mouse melanoma cells.
Protocol for ROS and GSH Measurement:
-
B16/F10 cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and treated with this compound (8 and 16 µM) for a specified time.
-
For ROS measurement, cells are incubated with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader.
-
For GSH measurement, a commercially available GSH assay kit is used according to the manufacturer's instructions. This typically involves cell lysis followed by a colorimetric or fluorometric reaction to quantify GSH levels.
Protocol for Melanogenesis Observation in Zebrafish Larvae:
-
Zebrafish embryos are collected and maintained in embryo medium.
-
At the appropriate developmental stage, larvae are exposed to this compound at concentrations of 8 and 16 µM.
-
The development of pigmentation is observed and documented at regular intervals using a stereomicroscope equipped with a camera.
-
The degree of melanogenesis can be quantified by measuring the pigmented area or the intensity of pigmentation using image analysis software.
Anti-cancer Activity Assay (General Protocol)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Cell Line: HeLa (human cervical cancer cells).
Protocol (MTT Assay):
-
HeLa cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of this compound and incubated for 24, 48, or 72 hours.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antiviral Replication Assay
Objective: To assess the inhibitory effect of this compound on poliovirus replication.
Virus: Poliovirus Type 1.
Cell Line: Vero (monkey kidney epithelial cells).
Protocol (Plaque Reduction Assay):
-
Vero cells are seeded in 6-well plates to form a confluent monolayer.
-
A known titer of poliovirus is pre-incubated with various concentrations of this compound for 1 hour at 37°C.
-
The cell monolayers are washed and then infected with the virus-Ermanin mixture.
-
After an adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing agarose and the corresponding concentration of this compound.
-
The plates are incubated for 2-3 days to allow for plaque formation.
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
The percentage of plaque reduction is calculated for each this compound concentration compared to the virus control (no this compound). The effective dose (ED99) is determined as the concentration that inhibits 99% of plaque formation.
Implicated Signaling Pathways
The biological effects of flavonoids like this compound are often mediated through their interaction with key cellular signaling pathways. While direct and conclusive studies on this compound's specific pathway interactions are still emerging, the activities observed suggest potential modulation of the MAPK and PI3K/AKT pathways, which are central to inflammation, cell proliferation, and survival.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. In the context of inflammation, stimuli like LPS activate MAPK pathways (including ERK, JNK, and p38), leading to the activation of transcription factors such as NF-κB, which in turn upregulate the expression of pro-inflammatory genes like iNOS and COX-2. This compound's inhibitory effect on iNOS and COX-2 suggests a potential interference with the MAPK signaling cascade.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical signaling network that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many cancers. The pathway is activated by growth factors, leading to the activation of AKT, which in turn phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell cycle progression. The potential anti-cancer activity of this compound could involve the inhibition of this pathway, leading to decreased cancer cell viability.
This guide serves as a foundational resource for researchers investigating the multifaceted biological activities of this compound. The provided data and protocols are intended to streamline the process of study replication and encourage further exploration into the therapeutic potential of this natural compound.
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